molecular formula C17H17NO3 B192813 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one CAS No. 4803-57-0

5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one

カタログ番号 B192813
CAS番号: 4803-57-0
分子量: 283.32 g/mol
InChIキー: RGPDMDJBVKHZFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is a chemical compound with the molecular formula C17H17NO3 . It is also known as Donepezil Pyridine Analog and DPMI . This compound is an impurity of Donepezil , a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is characterized by a racemic stereochemistry . The molecular weight is 283.32 and the compound has no charge .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.32 . It has a density of 1.3±0.1 g/cm³, a boiling point of 499.9±45.0 °C at 760 mmHg, and a flash point of 256.1±28.7 °C . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors .

科学的研究の応用

Application 1: Anticonvulsant Agents

  • Summary of the Application: This compound has been used in the synthesis of new piperidyl indanone derivatives as anticonvulsant agents . The anticonvulsant activity was evaluated in animal models by maximal electroshock seizure and subcutaneous pentylenetetrazole tests .
  • Methods of Application or Experimental Procedures: The compound was synthesized by the reaction of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-indan-1-one with aryl/alkyl isothiocyanates . The neurotoxic effects were assessed by rotorod and ethanol potentiation tests . Gamma amino butyric acid (GABA) estimation of the selected compounds was performed in rat brain utilizing UV absorbance data .
  • Results or Outcomes: Compounds displayed encouraging anticonvulsant profile against both seizure models with remarkably lower neurotoxicity . These compounds were found to increase the GABA level in rat brain significantly .

Application 2: Alzheimer’s Disease Treatment

  • Summary of the Application: This compound is an impurity of Donepezil , a cholinesterase inhibitor that is used in the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The compound is used in the synthesis of Donepezil , which is administered to patients suffering from Alzheimer’s disease .
  • Results or Outcomes: Donepezil has been shown to be effective in alleviating the symptoms of Alzheimer’s disease .

Application 3: Organic Synthesis

  • Summary of the Application: This compound, also known as DMEP, is often used as an intermediate in organic synthesis .
  • Methods of Application or Experimental Procedures: The compound is used in the synthesis of various other compounds, including those with anti-inflammatory, antitumor, and antibacterial activities .
  • Results or Outcomes: The use of this compound in organic synthesis has led to the creation of a variety of other compounds with potential therapeutic applications .

Application 4: Anti-Inflammatory, Antitumor, and Antibacterial Activities

  • Summary of the Application: This compound is often used in the synthesis of various other compounds with anti-inflammatory, antitumor, and antibacterial activities .
  • Methods of Application or Experimental Procedures: The compound is used as an intermediate in the synthesis of these compounds .
  • Results or Outcomes: The use of this compound in the synthesis of these compounds has led to the creation of a variety of other compounds with potential therapeutic applications .

Application 5: Impurity of Donepezil

  • Summary of the Application: This compound is an impurity of Donepezil , a cholinesterase inhibitor that is used in the treatment of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The compound is identified and quantified during the quality control process of Donepezil production .
  • .

特性

IUPAC Name

5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDMDJBVKHZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one

CAS RN

4803-57-0
Record name 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of 5,6-dimethoxy-2-(4-pyridyl)methylene-1-indanone (34 gm), methanol (325 ml), methylenedichloride (200 ml) and 5% palladium-charcoal (2 gm) is taken in a hydrogenation flask and subjected to hydrogenation under a hydrogen pressure of 2 bars for 3 hours. The catalyst is removed by filtration and the solvents are evaporated completely under vacuum to obtain a residue. Ethyl acetate (150 ml) is added to the residue and stirred for 20 minutes at 25° C. to 30° C. The contents are then cooled to 0° C., stirred for 30 minutes and filtered to give 34 gm of 5,6-dimethoxy-2-(4-pyridyl)methyl-1-indanone.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-ylidene)methyl]pyridine (50 g) in methanol and dichloromethane (1:1) was hydrogenated in presence of palladium on carbon (5 g) and a catalytic quantity of perchloric acid at 0.5 kg pressure and room temperature. The solvents were evaporated under vacuum and the residue was taken in ethyl acetate (500 ml), washed with water (50 ml), brine (50 ml), dried over anhydrous sodium sulphate and evaporated in vacuum to yield the product. Yield: 49 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

1.80 g of 2,3-dihydro-5,6-dimethoxy-2-((pyridin-4-yl)methylene)inden-1-one and 40 milligrams of PtO2 were added to 15 mL glacial acetic acid. The reaction mixture was stirred at 80° C., with H2 being supplied at 1 atmosphere for 6 hours. Solids were filtered off. The filtrate was concentrated. 30 mL of Na2CO3 aqueous solution were added thereto. The resulted mixture was extracted with of chloroform (5×20 mL). The extracts were combined, washed with brine, and dried over anhydrous MgSO4. The drying agent was then filtered off. Solvent was removed in vacuo to give crude product. Purification of crude product by silica gel column chromatography (CHCl3/CH3OH 95/5) afforded 0.63 g of white crystalline compound. The yield was 35%. 1H NMR (CDCl3): 8.53 (brs, 2H), 7.15-7.25 (m, 3H), 6.82 (s, 1H), 3.95 (s, 3H), 3.92 (s, 3H), 3.35 (dd, 1H, J=4.4, 14.0 Hz), 3.12 (dd, 1H, J=7.6, 16.8 Hz), 2.95-3.05 (m, 1H), 2.65-2.75 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 2
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 3
Reactant of Route 3
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 4
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 5
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 6
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one

Citations

For This Compound
2
Citations
RON IGNITION - 2011 - pdfs.semanticscholar.org
System suitability solution: 0.4 mg/mL of USP Donepezil rU= peak response of any individual impurity from Hydrochloride RS and 0.016 mg/mL of USP Donepezil Re- the Sample …
Number of citations: 0 pdfs.semanticscholar.org
B Singh, V Goyal, D Sarma, R Kumar, T Bhatt… - ACS …, 2023 - ACS Publications
It is highly desired but scientifically as well as technologically challenging to develop non-noble metal-based hydrogenation catalysts that can substitute noble metal-based ones. Herein…
Number of citations: 1 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。